2-(3,4-Dimethyl-1-pyrrolidinyl)-1-phenylethanone
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Overview
Description
2-(3,4-Dimethyl-1-pyrrolidinyl)-1-phenylethanone is an organic compound with a complex structure that includes a pyrrolidine ring substituted with methyl groups and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-1-pyrrolidinyl)-1-phenylethanone typically involves the reaction of 3,4-dimethylpyrrolidine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-1-pyrrolidinyl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dimethyl-1-pyrrolidinyl)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-1-pyrrolidinyl)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethyl-1-pyrrolidinyl)ethanol: Similar structure but with an alcohol group instead of a ketone.
3,4-Dimethylpyrrolidine: Lacks the phenylethanone moiety.
Phenylethanone: Lacks the pyrrolidine ring.
Uniqueness
2-(3,4-Dimethyl-1-pyrrolidinyl)-1-phenylethanone is unique due to the combination of the pyrrolidine ring and the phenylethanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H19NO |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(3,4-dimethylpyrrolidin-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C14H19NO/c1-11-8-15(9-12(11)2)10-14(16)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
GRSOHFFQZNBUTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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